6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a thiophene ring, a bipyrimidine moiety, and a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of hydrogen in the corresponding 1,2,4-triazine 4-oxides . The starting materials, such as 3,6-diaryl-1,2,4-triazine-5-carbonitriles, can be obtained through nucleophilic substitution reactions . The reaction conditions often involve heating the reactants under an inert atmosphere, such as argon, and using solvents like chloroform for purification .
Industrial Production Methods
solvent-free reactions and palladium-catalyzed cross-coupling are efficient techniques that could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyrimidine moiety can be reduced under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The bipyrimidine moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The thiophene ring can also participate in π-π stacking interactions, which are important in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
- 4-(Thiophen-3-yl)phenol
Uniqueness
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiophene ring and a bipyrimidine moiety, which provides it with distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
923594-40-5 |
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Molecular Formula |
C18H12N4OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2-pyrimidin-4-yl-5-thiophen-3-ylpyrimidin-4-yl)phenol |
InChI |
InChI=1S/C18H12N4OS/c23-16-4-2-1-3-13(16)17-14(12-6-8-24-10-12)9-20-18(22-17)15-5-7-19-11-21-15/h1-11,23H |
InChI Key |
CGHFEOSCUITDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2C3=CSC=C3)C4=NC=NC=C4)O |
Origin of Product |
United States |
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